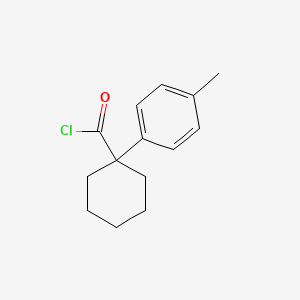

1-p-Tolyl-cyclohexanecarbonyl chloride

Description

BenchChem offers high-quality 1-p-Tolyl-cyclohexanecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-p-Tolyl-cyclohexanecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)cyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHENUMMBHAOHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-p-Tolyl-cyclohexanecarbonyl chloride CAS number 676348-46-2

An In-Depth Technical Guide to 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-p-Tolyl-cyclohexanecarbonyl chloride is a specialized acyl chloride derivative that, while commercially available, remains a compound of niche interest within the broader landscape of chemical synthesis and drug discovery.[1] Its structure, featuring a tolyl group attached to a cyclohexane ring at the same carbon as the carbonyl chloride, presents a unique combination of steric bulk and reactivity, suggesting its utility as a scaffold or building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic pathway, its predicted reactivity, potential applications in medicinal chemistry, and essential safety and handling protocols. Given the limited publicly available data on this specific molecule, this paper draws upon established principles of organic chemistry and data from analogous compounds to offer a thorough and scientifically grounded perspective.

Chemical and Physical Properties

The fundamental properties of 1-p-Tolyl-cyclohexanecarbonyl chloride are summarized below. Spectroscopic and detailed physical data are not widely published; therefore, predicted characteristics based on its structure and analogous compounds are included.

| Property | Value | Source |

| CAS Number | 676348-46-2 | [1] |

| Molecular Formula | C14H17ClO | [1] |

| Molecular Weight | 236.74 g/mol | [1] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar acyl chlorides |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, toluene) and reactive with protic solvents (e.g., water, alcohols).[2] | Inferred from general acyl chloride properties |

| Boiling Point | Not reported. Predicted to be high due to its molecular weight, likely requiring vacuum distillation. | Inferred |

| Melting Point | Not reported. |

Proposed Synthesis Pathway

A robust synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride can be envisioned in a two-step process starting from 1-(p-tolyl)cyclohexane-1-carbonitrile. This precursor is a known compound and serves as a logical starting point for generating the required carboxylic acid intermediate.

Workflow for the Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(p-Tolyl)cyclohexane-1-carboxylic acid

The initial step involves the hydrolysis of the nitrile group of 1-(p-tolyl)cyclohexane-1-carbonitrile to a carboxylic acid. This transformation can be effectively achieved under acidic conditions.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(p-tolyl)cyclohexane-1-carbonitrile.

-

Reagent Addition: Add a 50% aqueous solution of sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it over ice. The carboxylic acid product will likely precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[3][4][5]

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser (fitted with a drying tube or gas outlet to a scrubber) and a magnetic stirrer.

-

Reagents: Add 1-(p-tolyl)cyclohexane-1-carboxylic acid to the flask, followed by an excess of thionyl chloride. A small amount of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

-

Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 1-p-Tolyl-cyclohexanecarbonyl chloride.

Mechanism of Acyl Chloride Formation with Thionyl Chloride

Caption: Conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[6]

Reactivity and Potential Applications in Drug Discovery

As an acyl chloride, 1-p-Tolyl-cyclohexanecarbonyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it a valuable reagent for introducing the 1-p-tolyl-cyclohexanecarbonyl moiety into various molecular scaffolds.

Key Reactions:

-

Amide Formation: Reacts readily with primary and secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

Ester Formation: Reacts with alcohols to form esters.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming a new carbon-carbon bond.

The structural features of this molecule—a rigid cyclohexyl ring and a substituted aromatic tolyl group—make it an interesting building block for drug discovery. The quaternary carbon center provides significant steric hindrance, which can be strategically employed to:

-

Enhance Metabolic Stability: The bulky group can shield adjacent functional groups from enzymatic degradation, potentially increasing the half-life of a drug candidate.

-

Modulate Binding Affinity: The rigid conformation can lock a molecule into a specific orientation, potentially improving its binding to a biological target.

-

Increase Lipophilicity: The cyclohexyl and tolyl groups increase the nonpolar character of a molecule, which can influence its ability to cross cell membranes.

While no specific biological activities have been reported for derivatives of 1-p-Tolyl-cyclohexanecarbonyl chloride in the public domain, its structural motifs are present in various classes of bioactive molecules. Its utility is likely found in proprietary drug discovery programs where novel scaffolds are required to explore new chemical space.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 1-p-Tolyl-cyclohexanecarbonyl chloride. However, based on the known hazards of similar acyl chlorides like cyclohexanecarbonyl chloride, the following precautions are strongly advised.[2][7][8][9][10][11][12]

-

Corrosive: Acyl chlorides are corrosive and can cause severe skin burns and eye damage.[7][8][9]

-

Lachrymator: Likely to be a lachrymator, causing irritation and tearing of the eyes.

-

Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrogen chloride (HCl) gas, which is corrosive and toxic upon inhalation.[11]

Handling and Storage:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]

-

Inert Atmosphere: For reactions and storage, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[9][11]

-

Spill and Waste: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste. Neutralize waste with a weak base (e.g., sodium bicarbonate) with caution before disposal, following all local regulations.

Conclusion

1-p-Tolyl-cyclohexanecarbonyl chloride represents a potentially valuable, yet under-documented, chemical reagent. Its unique structural features offer synthetic chemists and drug discovery professionals an opportunity to introduce steric bulk and a defined three-dimensional architecture into new molecules. While its application is not widespread in published literature, the fundamental reactivity of its acyl chloride group, combined with the properties of its tolyl and cyclohexyl moieties, makes it a compelling tool for the synthesis of novel compounds with potential therapeutic applications. Adherence to rigorous safety protocols is paramount when working with this and other reactive acyl chlorides.

References

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Scribd. (n.d.). Carboxylic Acid to Acid Chloride Conversion. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonyl chloride. PubChem Compound Database. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(P-TOLYL)-1-CYCLOHEXANECARBONITRILE, 250 mg. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]

-

YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. Dr. Tania CS. Retrieved from [Link]

-

OSTI.GOV. (1987, November 20). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)cyclopropanecarbonitrile. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). Retrieved from [Link]

Sources

- 1. 1-p-Tolyl-cyclohexanecarbonyl chloride | CAS 676348-46-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. シクロヘキサンカルボニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

1-p-Tolyl-cyclohexanecarbonyl Chloride: A Comprehensive Technical Guide to Physical Properties and Synthetic Applications

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS: 676348-46-2), also known as 1-(4-methylphenyl)cyclohexanecarbonyl chloride, is a highly reactive acyl halide derivative[1]. Characterized by the fusion of a lipophilic cyclohexane ring and a p-tolyl group at the alpha-carbon of the carbonyl center, this compound serves as a critical electrophilic building block in advanced organic synthesis. It is predominantly utilized in medicinal chemistry for the development of ion channel modulators, specifically tetrazole-derived Kv1.5 blockers[2], and in specialized proteomics research[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its reactivity, and validated protocols for its application in drug discovery workflows.

Part 1: Chemical Identity and Structural Causality

The unique physical properties of 1-p-Tolyl-cyclohexanecarbonyl chloride are dictated by its structural components. The absence of hydrogen-bond donors (due to the conversion of the parent carboxylic acid to an acyl chloride) significantly lowers its melting point and boiling point relative to its parent acid, while the bulky 1-p-tolyl-cyclohexyl moiety provides substantial steric hindrance around the electrophilic carbonyl carbon.

Table 1: Chemical Identity

| Parameter | Value / Description |

| Chemical Name | 1-p-Tolyl-cyclohexanecarbonyl chloride |

| Synonyms | 1-(4-methylphenyl)cyclohexanecarbonyl chloride |

| CAS Registry Number | 676348-46-2 |

| Molecular Formula | C₁₄H₁₇ClO |

| Molecular Weight | 236.74 g/mol |

| Structural Class | Aryl-substituted cycloalkyl acyl halide |

Table 2: Physicochemical Properties Profile

Note: Due to the highly reactive nature of complex acyl chlorides, some values are derived via computational prediction and comparative analysis with the baseline analog, cyclohexanecarbonyl chloride (CAS 2719-27-9)[3].

| Property | Value | Mechanistic Rationale |

| Physical State (at 25°C) | Viscous liquid to low-melting solid | Lack of intermolecular hydrogen bonding prevents rigid crystal lattice formation at room temperature. |

| Boiling Point | ~290–310 °C (Predicted at 760 mmHg) | The addition of the p-tolyl group significantly increases London dispersion forces compared to unsubstituted cyclohexanecarbonyl chloride (BP 184°C)[3]. |

| Density | ~1.12 g/cm³ (Predicted) | The aromatic pi-system of the p-tolyl group allows for tighter molecular packing than a simple cyclohexane ring (1.096 g/cm³)[3]. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | The single carbonyl oxygen is the only polar surface contributor, making the molecule highly lipophilic[2]. |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene); Reacts violently with water. | The highly polarized C-Cl bond undergoes rapid nucleophilic attack by protic solvents, leading to hydrolysis. |

Part 2: Chemical Reactivity and Stability

The Causality of Steric Hindrance

In standard acyl chlorides, the carbonyl carbon is highly susceptible to nucleophilic attack. However, in 1-p-Tolyl-cyclohexanecarbonyl chloride, the alpha-carbon is quaternary—bonded to the carbonyl group, a p-tolyl ring, and the cyclohexane ring. This massive steric bulk creates a kinetic barrier. Experimental Consequence: Reactions utilizing this compound often require highly nucleophilic amines, elevated temperatures, or the addition of catalytic coupling agents (such as DMAP) to drive the nucleophilic acyl substitution forward.

Moisture Sensitivity and Degradation

Like all acyl chlorides, this compound is exquisitely sensitive to atmospheric moisture. Exposure to water initiates a rapid hydrolysis reaction, yielding 1-(p-tolyl)cyclohexanecarboxylic acid and corrosive hydrogen chloride (HCl) gas.

Caption: Moisture-induced degradation pathway of 1-p-Tolyl-cyclohexanecarbonyl chloride.

Part 3: Experimental Protocols and Workflows

1-p-Tolyl-cyclohexanecarbonyl chloride is famously utilized in the synthesis of tetrazole-derived Kv1.5 blockers, which are investigated for their ability to increase right atrial effective refractory period (ERP) without affecting ventricular ERP, a critical mechanism in treating atrial fibrillation[2].

Standard Operating Procedure: Synthesis of Amide Derivatives

To ensure a self-validating system, this protocol incorporates in-process controls (TLC monitoring) and specific causality-driven reagent choices.

Reagents Required:

-

1-p-Tolyl-cyclohexanecarbonyl chloride (1.0 eq)

-

Primary/Secondary Amine (e.g., tetrazole derivative) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation of the Amine Solution: In an oven-dried, argon-purged round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM. Causality: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the acyl chloride.

-

Addition of the Base: Add DIPEA (2.0 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

-

Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1-p-Tolyl-cyclohexanecarbonyl chloride (1.0 eq) dropwise. Causality: The reaction is highly exothermic; cooling prevents thermal degradation and minimizes side reactions.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.0 to 4.0 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

-

Quenching and Workup (Self-Validation): Once complete, quench the reaction with saturated aqueous NaHCO₃. Causality: The bicarbonate neutralizes any residual acid and unreacted acyl chloride (converting it to the water-soluble sodium carboxylate). Extract the aqueous layer with DCM (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Caption: Workflow for nucleophilic acyl substitution using 1-p-Tolyl-cyclohexanecarbonyl chloride.

Part 4: Storage and Handling Standards

Due to its reactive profile, strict adherence to storage protocols is required to maintain the compound's integrity over time:

-

Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

-

Temperature: Store refrigerated (2°C to 8°C) or at room temperature strictly below 30°C in a tightly sealed, moisture-proof container[4].

-

PPE: Handling requires standard chemical safety gear, including nitrile gloves, safety goggles, and operation within a certified fume hood due to the potential release of HCl gas upon ambient moisture exposure.

References

- Santa Cruz Biotechnology. 1-p-Tolyl-cyclohexanecarbonyl chloride | CAS 676348-46-2 | SCBT.

- Molaid. 1-(4-methylphenyl)cyclohexanecarbonyl chloride - CAS号—— - 摩熵化学 (Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers, DOI: 10.1016/j.bmcl.2006.09.021).

- Guidechem. 2719-27-9 Cyclohexanecarbonyl chloride C7H11ClO, Formula,NMR,Boiling Point,Density,Flash Point.

- Guidechem. CAS 2719-27-9 | Cyclohexanecarbonyl chloride supply.

Sources

1-p-Tolyl-cyclohexanecarbonyl chloride molecular structure

This guide provides an in-depth technical analysis of 1-(p-Tolyl)cyclohexanecarbonyl chloride , a specialized electrophilic building block used in the synthesis of sterically hindered pharmaceutical scaffolds.

Molecular Architecture, Synthesis, and Application in Drug Discovery

Executive Summary

1-(p-Tolyl)cyclohexanecarbonyl chloride (CAS: 676348-46-2) is a highly reactive acyl chloride characterized by a quaternary carbon center at the 1-position of the cyclohexane ring. This structural motif—a lipophilic cyclohexane scaffold geminally substituted with an aromatic ring and a carbonyl group—is a critical pharmacophore in medicinal chemistry. It serves as a precursor for Kv1.5 potassium channel blockers (anti-arrhythmics) and is structurally homologous to CNS-active agents like venlafaxine and phencyclidine (PCP) derivatives, where the "1-arylcyclohexyl" geometry dictates receptor selectivity.

Molecular Structure & Conformational Dynamics

The defining feature of this molecule is the quaternary carbon (C1) . Unlike simple acid chlorides, the carbonyl group here is shielded by the cyclohexane ring and the bulky p-tolyl group.

2.1 Steric and Electronic Profile

-

Quaternary Center: The C1 carbon is bonded to four non-hydrogen groups (Carbonyl, Aryl, C2-methylene, C6-methylene). This creates significant steric hindrance , reducing the rate of nucleophilic attack compared to non-hindered analogs (e.g., benzoyl chloride).

-

Conformational Locking: The cyclohexane ring typically adopts a chair conformation.

-

Thermodynamic Preference: The bulky p-tolyl group (A-value ~2.8 kcal/mol) strongly prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Result: The chlorocarbonyl group (-COCl) is forced into the axial position. This axial orientation further shields the carbonyl carbon from nucleophilic approach, requiring forcing conditions (catalysis or heat) for subsequent derivatization.

-

-

Electronic Effect: The p-methyl group on the phenyl ring is a weak electron-donating group (inductive effect). This slightly increases the electron density of the aromatic ring but has minimal direct resonance impact on the carbonyl carbon due to the insulating quaternary center.

2.2 Predicted Spectroscopic Signatures

-

H NMR:

- 7.10–7.30 ppm: Aromatic AA'BB' system (p-tolyl).

-

2.35 ppm: Singlet (Ar-CH

- 1.20–2.50 ppm: Multiplets (Cyclohexane protons). Note: The axial/equatorial protons will show distinct splitting due to the rigid conformation.

-

IR Spectroscopy:

-

: ~1790–1800 cm

-

: ~1790–1800 cm

Synthetic Methodology

Synthesis of sterically crowded acid chlorides requires protocols that overcome the lack of

3.1 Synthesis Workflow (DOT Diagram)

The standard route proceeds from the nitrile precursor via the carboxylic acid.

Figure 1: Synthetic pathway from the nitrile precursor to the target acid chloride.

3.2 Detailed Protocol: Acid to Acid Chloride Conversion

Rationale: The conversion of the hindered 1-(p-tolyl)cyclohexanecarboxylic acid to its chloride requires thionyl chloride (SOCl

Reagents:

-

1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq)

-

Thionyl Chloride (2.0 – 3.0 eq)

-

N,N-Dimethylformamide (DMF) (0.05 eq - Catalyst)[1]

-

Solvent: Dichloromethane (DCM) or Toluene (optional; neat is preferred for difficult substrates).

Step-by-Step Procedure:

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

or Ar balloon). -

Addition: Charge the flask with the carboxylic acid. If using solvent, add dry DCM (5 vol). If neat, proceed to step 3.

-

Activation: Add Thionyl Chloride dropwise. Caution: Gas evolution (SO

, HCl). -

Catalysis: Add catalytic DMF (1-2 drops). Vigorous bubbling indicates initiation.

-

Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for neat/toluene) for 2–4 hours.

-

Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or IR (disappearance of broad -OH stretch).

-

-

Workup: Evaporate excess SOCl

and solvent under reduced pressure. -

Purification: The residue is typically used directly (crude) due to the hydrolytic instability of acid chlorides. If necessary, distill under high vacuum.

Reactivity & Applications in Drug Development

4.1 The "Crowded Carbonyl" Challenge

The quaternary center makes this acid chloride resistant to hydrolysis compared to linear analogs, but it also slows down desired coupling reactions.

-

Nucleophilic Acyl Substitution: When reacting with amines to form amides (e.g., for Kv1.5 blockers), use a strong base (Et

N or DIPEA) and potentially a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the attack.

4.2 Key Application: Kv1.5 Blockers

Research indicates this scaffold is used to synthesize tetrazole-derived blockers for the Kv1.5 potassium channel , a target for treating atrial fibrillation.

Mechanism of Action (SAR): The lipophilic 1-(p-tolyl)cyclohexyl group anchors the molecule in the channel pore, while the carbonyl-derived moiety (amide/tetrazole) interacts with the polar residues of the channel vestibule.

4.3 Biological Pathway Context (DOT Diagram)

The following diagram illustrates the role of this scaffold in the synthesis of bioactive Kv1.5 blockers.

Figure 2: Application of the scaffold in developing atrial-selective anti-arrhythmic agents.

Quantitative Data Summary

| Property | Value / Description | Note |

| Formula | C | |

| Molecular Weight | 236.74 g/mol | |

| Physical State | Solid or Viscous Oil | Low melting point solid expected |

| Reactivity | High (Electrophile) | Moisture Sensitive |

| Precursor CAS | 1206-13-9 | 1-(p-Tolyl)cyclohexanecarbonitrile |

| Key Use | Intermediate | Kv1.5 Blockers, CNS Ligands |

References

-

Molaid Chemicals. (2006). 1-(4-methylphenyl)cyclohexanecarbonyl chloride - Reaction and Application in Kv1.5 Blockers. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-p-Tolyl-cyclohexanecarbonyl chloride (C₁₄H₁₇ClO)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride is a highly reactive acyl chloride derivative of carboxylic acid, characterized by its molecular formula C₁₄H₁₇ClO.[1] This compound serves as a pivotal intermediate in organic synthesis, primarily functioning as a potent acylating agent. Its structure, which combines a reactive carbonyl chloride with a bulky and lipophilic 1-p-tolyl-cyclohexane moiety, makes it a valuable building block for constructing complex molecular architectures. For professionals in drug development, this molecule offers a scaffold that can be strategically employed to target hydrophobic binding pockets within biological targets. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis, an exploration of its core reactivity, and a discussion of its applications in medicinal chemistry.

Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. While extensive experimental data for 1-p-Tolyl-cyclohexanecarbonyl chloride is not widely published, its characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures like cyclohexanecarbonyl chloride.[2][3][4]

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₇ClO | [1] |

| Molecular Weight | 236.74 g/mol | [1] |

| CAS Number | 676348-46-2 | [1] |

| Appearance | (Predicted) Colorless to pale yellow liquid | Analogous to Cyclohexanecarbonyl chloride[5] |

| Key Functional Groups | Acyl Chloride, Cyclohexane, p-Tolyl | - |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is an intense, sharp absorption band characteristic of the acyl chloride C=O stretch, expected in the range of 1780–1815 cm⁻¹. This is at a higher wavenumber than a typical ketone or carboxylic acid due to the electron-withdrawing effect of the chlorine atom.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex but predictable. Key signals would include:

-

A singlet for the methyl protons of the tolyl group (~2.3 ppm).

-

A pair of doublets in the aromatic region (7.0-7.3 ppm) for the AA'BB' system of the para-substituted ring.

-

A complex series of multiplets in the aliphatic region (1.2-2.8 ppm) corresponding to the non-equivalent protons of the cyclohexane ring. Protons alpha to the carbonyl group would be the most downfield shifted.[6]

-

-

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all 14 carbon atoms. The carbonyl carbon would be highly deshielded, appearing significantly downfield (~170-175 ppm). Other key signals would include the aromatic carbons, the aliphatic methyl carbon (~21 ppm), and the six distinct carbons of the cyclohexane ring.

-

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) at m/z 236, along with an M+2 peak at m/z 238 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of Cl (m/z 201) and the cleavage of the carbonyl group.

Synthesis: From Carboxylic Acid to Acyl Chloride

Acyl chlorides are cornerstone intermediates in synthesis largely because they are readily prepared from their more stable, corresponding carboxylic acids.[7][8] The conversion of the precursor, 1-(p-Tolyl)-1-cyclohexanecarboxylic acid[9], to the target acyl chloride is most efficiently achieved using thionyl chloride (SOCl₂).

This method is favored in laboratory settings for two critical reasons:

-

High Efficacy: Thionyl chloride is a powerful chlorinating agent for carboxylic acids.[10][11][12]

-

Irreversible Reaction: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at typical reaction temperatures.[13] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high yield in what is effectively an irreversible process.[13]

Experimental Protocol: Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride

Objective: To convert 1-(p-Tolyl)-1-cyclohexanecarboxylic acid to its corresponding acyl chloride with high purity and yield.

Materials:

-

1-(p-Tolyl)-1-cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂), reagent grade

-

Anhydrous dichloromethane (DCM) or toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is scrupulously dry to prevent hydrolysis of the reagent and product.[13] The top of the condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture. The entire apparatus should be placed in a well-ventilated fume hood.

-

Charging the Flask: To the flask, add 1-(p-Tolyl)-1-cyclohexanecarboxylic acid (1.0 eq). Add sufficient anhydrous solvent (e.g., DCM or toluene, approx. 5-10 mL per gram of acid) to fully dissolve or suspend the starting material.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (SOCl₂, ~1.5 to 2.0 eq) to the flask at room temperature. The addition may be exothermic. Causality Note: Using a slight excess of SOCl₂ ensures the complete conversion of the carboxylic acid. The excess can be easily removed later due to its volatility.

-

Reaction: Gently heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) using a heating mantle. Allow the reaction to proceed for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (observed as bubbling).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Trustworthiness Note: This step is critical for purification as the product is often used directly in subsequent steps without further purification. The boiling point of SOCl₂ is 76°C, making it readily separable from the higher-boiling acyl chloride product.

-

The resulting crude 1-p-Tolyl-cyclohexanecarbonyl chloride is typically obtained as an oil and is of sufficient purity for most subsequent synthetic applications. If higher purity is required, vacuum distillation can be performed, though care must be taken to avoid thermal decomposition.

-

Mechanism of Chlorination with SOCl₂

The reaction proceeds via a nucleophilic acyl substitution pathway.[12] The carboxylic acid's hydroxyl group is a poor leaving group, but its conversion to an acyl chlorosulfite intermediate transforms it into an excellent one.[11][13]

Caption: Synthesis workflow for 1-p-Tolyl-cyclohexanecarbonyl chloride.

Chemical Reactivity and Synthetic Utility

The high reactivity of 1-p-Tolyl-cyclohexanecarbonyl chloride stems from the electrophilicity of its carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution.[14] This compound serves as a versatile hub for accessing a wide array of other functional groups.

Caption: Key synthetic transformations of 1-p-Tolyl-cyclohexanecarbonyl chloride.

Key Synthetic Applications

-

Friedel-Crafts Acylation: This is one of the most powerful C-C bond-forming reactions in organic chemistry.[15][16] 1-p-Tolyl-cyclohexanecarbonyl chloride can react with an aromatic compound (e.g., benzene, anisole) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a new aryl ketone.[16][17] This reaction is fundamental in drug synthesis for linking different aromatic systems. The reaction proceeds via the formation of a bulky acylium ion electrophile. For substituted arenes like toluene, acylation predominantly occurs at the para position due to steric hindrance at the ortho positions.[18][19]

-

Ester and Amide Formation: The compound reacts readily and often exothermically with alcohols and phenols to form esters, and with primary or secondary amines to form amides.[7] These reactions are significantly faster and more efficient than direct esterification or amidation of the parent carboxylic acid, making the acyl chloride the preferred intermediate for synthesizing these crucial functional groups found in countless pharmaceutical agents.[7]

-

Hydrolysis: The compound is highly sensitive to moisture and will readily hydrolyze back to 1-p-Tolyl-cyclohexanecarboxylic acid upon contact with water.[5][7] While often an undesired side reaction, this property underscores the need for anhydrous reaction conditions.

Relevance in Drug Discovery and Development

While 1-p-Tolyl-cyclohexanecarbonyl chloride itself may not be a final drug product, its role as a specialized chemical building block is of high interest to medicinal chemists. The 1-p-tolyl-cyclohexane group is a non-polar, sterically demanding moiety. This feature can be exploited to:

-

Target Hydrophobic Pockets: Many enzyme active sites and receptor binding sites contain hydrophobic pockets. Incorporating a bulky, lipophilic group like this can enhance binding affinity and selectivity by establishing favorable van der Waals interactions.

-

Improve Pharmacokinetic Properties: Modifying a lead compound with this group can increase its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Serve as a Synthetic Handle: As detailed above, the acyl chloride functionality allows for the covalent attachment of this scaffold to a wide variety of other molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening.

A pertinent example of a related structure's utility is the use of cyclohexanecarbonyl chloride in the synthesis of WAY-100635, a potent and selective 5-HT₁A receptor antagonist.[20] This demonstrates the proven value of cyclohexane-based acylating agents in creating neurologically active compounds, providing a strong rationale for exploring derivatives like 1-p-Tolyl-cyclohexanecarbonyl chloride in similar research programs.

Safety, Handling, and Storage

Hazard Profile: As with all acyl chlorides, 1-p-Tolyl-cyclohexanecarbonyl chloride should be handled with care.

-

Corrosive: It is corrosive to skin, eyes, and mucous membranes.[2][21] Upon contact with moisture, it releases HCl gas, which is a severe respiratory irritant.[5][21]

-

Moisture Sensitive: Reacts with water, potentially violently, to generate heat and corrosive HCl gas.[21]

Handling Recommendations:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[21]

-

Ensure all glassware and reagents are anhydrous to prevent unwanted hydrolysis.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and sources of ignition.

-

Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life and maintain purity.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Available from: [Link]

-

ChemHelper. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available from: [Link]

-

Wikipedia. (n.d.). Acyl chloride. Available from: [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Available from: [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Available from: [Link]

-

Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Available from: [Link]

-

PubChem. (n.d.). Cyclohexanecarbonyl chloride. National Institutes of Health. Available from: [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Available from: [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available from: [Link]

-

NIST. (n.d.). Cyclohexanecarbonyl chloride. WebBook. Available from: [Link]

Sources

- 1. 1-p-Tolyl-cyclohexanecarbonyl chloride | CAS 676348-46-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Cyclohexanecarbonyl chloride | C7H11ClO | CID 75938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanecarbonyl chloride (CAS 2719-27-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Cyclohexanecarbonyl chloride [webbook.nist.gov]

- 5. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 6. Cyclohexanecarboxylic acid chloride(2719-27-9) 1H NMR spectrum [chemicalbook.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 9. 1-(P-TOLYL)-1-CYCLOHEXANECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 13. orgosolver.com [orgosolver.com]

- 14. Acyl chloride - Wikipedia [en.wikipedia.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 17. scribd.com [scribd.com]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Page loading... [guidechem.com]

- 21. synquestlabs.com [synquestlabs.com]

1-p-Tolyl-cyclohexanecarbonyl chloride spectral data (NMR, IR, MS)

Executive Summary & Structural Context

1-(p-Tolyl)cyclohexanecarbonyl chloride (C₁₄H₁₇ClO) is a highly reactive electrophilic intermediate, primarily utilized in the synthesis of CNS-active agents (e.g., Venlafaxine analogs) and sterically hindered amides.

Unlike its parent acid, this compound is rarely isolated for long-term storage due to its susceptibility to hydrolysis. This guide provides the synthesis protocol , critical process parameters (CPPs) , and spectral validation markers required to confirm its formation in situ or after fresh isolation.

Structural Identity[1]

-

IUPAC Name: 1-(4-methylphenyl)cyclohexane-1-carbonyl chloride

-

Molecular Weight: 236.74 g/mol

-

Key Feature: Quaternary carbon at the 1-position creates significant steric bulk, often requiring catalytic activation during synthesis.

Synthesis & Isolation Protocol

Due to the steric hindrance of the 1,1-disubstituted cyclohexane ring, standard acylation often stalls. The use of Thionyl Chloride (SOCl₂) with Dimethylformamide (DMF) catalysis is the industry standard to overcome this energy barrier via the Vilsmeier-Haack intermediate.

Methodology: Catalytic Vilsmeier Activation[2]

Reagents:

-

1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq)

-

Thionyl Chloride (1.5 eq)

-

DMF (anhydrous, 0.05 eq - Critical Catalyst)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Protocol:

-

Setup: Charge the parent acid and anhydrous DCM into a reactor under N₂ atmosphere.

-

Activation: Add catalytic DMF. Note: DMF reacts with SOCl₂ to form the chloroiminium ion (Vilsmeier reagent), which is more electrophilic than SOCl₂ alone.

-

Addition: Add SOCl₂ dropwise at 0°C to control gas evolution (SO₂ + HCl).

-

Reflux: Warm to room temperature, then reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours.

-

Monitoring: Monitor by IR (disappearance of broad OH stretch).

-

Isolation: Remove solvent and excess SOCl₂ under reduced pressure. The residue is a yellow/orange oil used directly in the next step.

Diagram 1: Synthesis & Activation Pathway

Caption: Vilsmeier-catalyzed conversion of the sterically hindered acid to acid chloride.

Spectral Characterization Data

Note: As this is a reactive intermediate, data below represents the theoretical expectation derived from the parent acid and standard acyl chloride shifts. Values must be used for structural confirmation, not absolute identification.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for reaction monitoring. The shift of the carbonyl stretch is diagnostic.

| Functional Group | Parent Acid (cm⁻¹) | Acid Chloride (Product) (cm⁻¹) | Notes |

| O-H Stretch | 2500–3300 (Broad) | Absent | Disappearance confirms consumption of acid. |

| C=O Stretch | 1690–1710 | 1790–1805 | Sharp, intense peak. Shift due to inductive effect of Cl. |

| C-Cl Stretch | N/A | 600–800 | Fingerprint region, often obscured. |

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-CH₃ | 2.32 | Singlet | 3H | Methyl group on p-tolyl ring. |

| Cyclohexane (β/γ) | 1.40 – 1.80 | Multiplet | 6H | Ring protons (remote). |

| Cyclohexane (α) | 2.45 – 2.60 | Multiplet | 4H | Protons adjacent to quaternary center (Deshielded). |

| Aromatic (Ar-H) | 7.15 | Doublet (J=8Hz) | 2H | Meta to quaternary carbon. |

| Aromatic (Ar-H) | 7.35 | Doublet (J=8Hz) | 2H | Ortho to quaternary carbon (AA'BB' system). |

| COOH | 11.0 – 12.0 | Broad Singlet | 0H | Must be absent. |

Mass Spectrometry (EI-MS)

The molecular ion is often weak due to the labile C-Cl bond. The fragmentation pattern is dominated by the stability of the tertiary carbocation.

| Fragment (m/z) | Identity | Mechanism |

| 236 / 238 | [M]⁺ | Molecular ion (3:1 ratio for ³⁵Cl/³⁷Cl). Usually weak. |

| 201 | [M - Cl]⁺ | Acylium Ion . Loss of Chlorine.[1] Base peak candidate. |

| 173 | [M - COCl]⁺ | Tertiary Carbocation . Loss of carbonyl chloride group.[1] |

| 91 | [C₇H₇]⁺ | Tropylium Ion . Characteristic of tolyl/benzyl groups. |

Diagram 2: MS Fragmentation Logic

Caption: Primary fragmentation pathway showing the sequential loss of Chlorine and Carbon Monoxide.

Quality Control & Stability

Critical Warning: This compound is lachrymatory and moisture sensitive .

-

Hydrolysis Check: If the IR spectrum shows a "shoulder" at 1700 cm⁻¹ or a broad baseline at 3000 cm⁻¹, the sample has hydrolyzed back to the parent acid.

-

Derivatization Test (QC Standard):

-

Take an aliquot of the acid chloride.

-

Quench with excess Methanol .

-

Analyze by TLC/GC. The product should be the Methyl Ester (distinct R_f from acid). This is the most reliable purity check.

-

References

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for Acyl Chloride IR/NMR shifts).

- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). (Fragmentation patterns of alkyl-substituted benzoyl chlorides).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (General protocols for acid chloride synthesis).

Sources

Technical Monograph: 1-p-Tolyl-cyclohexanecarbonyl Chloride

Scaffold Utility in the Synthesis of 4-Methylphencyclidine (p-TCP)

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS: 676348-46-2) is a specialized electrophilic reagent used primarily as a structural scaffold in the synthesis of arylcyclohexylamines, specifically the dissociative anesthetic 4-Methylphencyclidine (also known as p-TCP or 4-Me-PCP ). Unlike the more common nitrile-based precursors (e.g., PCC) used in illicit phencyclidine (PCP) manufacturing, this acid chloride derivative offers an alternative synthetic pathway via amide reduction. This guide details the chemical mechanism of the reagent, the pharmacological mechanism of action (MoA) of the resulting bioactive compound, and the requisite experimental protocols for research applications.

Part 1: Chemical Identity & Structural Properties[1]

The reagent acts as a "masked" pharmacophore, providing the lipophilic cyclohexyl-tolyl core required for high-affinity binding to the N-methyl-D-aspartate (NMDA) receptor.

| Property | Specification |

| Chemical Name | 1-(4-Methylphenyl)cyclohexane-1-carbonyl chloride |

| Common Abbreviation | 1-p-Tolyl-CHCC |

| Target Analyte | 4-Methylphencyclidine (p-TCP) |

| Molecular Formula | C₁₄H₁₇ClO |

| Molecular Weight | 236.74 g/mol |

| Physical State | Viscous liquid or low-melting solid (hygroscopic) |

| Reactivity Class | Acyl Halide (High susceptibility to hydrolysis) |

Part 2: Mechanism of Chemical Reactivity (Synthesis)

The "mechanism of action" for the reagent itself is Nucleophilic Acyl Substitution . It serves as an electrophilic acylating agent that reacts with secondary amines (specifically piperidine) to form a stable amide intermediate. This amide is subsequently reduced to the final active amine.

Reaction Pathway[1][2]

-

Acylation (Amide Formation): The nitrogen lone pair of piperidine attacks the carbonyl carbon of the acid chloride. The chloride ion is displaced, forming 1-(4-methylphenyl)cyclohexylcarbonylpiperidine.

-

Reduction (Pharmacophore Activation): The carbonyl group of the amide is reduced (typically using Lithium Aluminum Hydride, LiAlH₄) to a methylene bridge, yielding the tertiary amine 1-(1-(4-methylphenyl)cyclohexyl)piperidine (p-TCP).

Figure 1: Synthetic transformation from acid chloride precursor to bioactive p-TCP via amide reduction.

Part 3: Biological Mechanism of Action (Pharmacology)[5]

Once synthesized, the derivative p-TCP exhibits a potent biological mechanism distinct from the precursor. It acts as a non-competitive antagonist at the NMDA receptor and a reuptake inhibitor of monoamines.

1. NMDA Receptor Antagonism

p-TCP binds to the PCP site located within the ion channel pore of the NMDA receptor (GluN1/GluN2 subunits).

-

Mechanism: Open-channel block. The receptor must be activated (channel open) for the drug to bind.

-

Effect: Prevents Ca²⁺ influx, disrupting excitatory glutamatergic transmission. This leads to "dissociative" anesthesia and synaptic disconnection.

-

Potency: p-TCP is reported to be more potent than phencyclidine (PCP) itself, with higher affinity for the PCP binding site (

values typically <50 nM).

2. Monoamine Reuptake Inhibition

Like its parent compound, p-TCP inhibits the dopamine transporter (DAT) and norepinephrine transporter (NET).

-

Effect: Increases extracellular dopamine levels, contributing to psychostimulant effects and potential neurotoxicity.

Figure 2: Biological blockade of the NMDA receptor ion channel by p-TCP.

Part 4: Experimental Protocols

WARNING: The following protocols involve hazardous chemicals and produce a potent psychotropic substance. All work must be conducted in a licensed facility under a fume hood.

Protocol A: Synthesis of the Amide Intermediate

-

Preparation: Dissolve 1.0 eq of 1-p-Tolyl-cyclohexanecarbonyl chloride in anhydrous Dichloromethane (DCM).

-

Addition: Cool solution to 0°C. Dropwise add 1.1 eq of Piperidine mixed with 1.2 eq of Triethylamine (as an acid scavenger).

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2 hours.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amines) and then saturated NaHCO₃. Dry over MgSO₄ and concentrate in vacuo.

-

Result: 1-(p-tolyl)cyclohexanecarbonyl piperidine (Solid/Oil).

-

Protocol B: Reduction to p-TCP

-

Setup: Suspend 2.0 eq of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) under Argon atmosphere.

-

Addition: Dissolve the amide from Protocol A in anhydrous THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic.

-

Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carbonyl.

-

Quench: Cool to 0°C. Carefully quench using the Fieser method (Water, 15% NaOH, Water).

-

Isolation: Filter the aluminum salts. Acidify the filtrate with HCl gas or conc. HCl/Ether to precipitate the p-TCP Hydrochloride salt.

Part 5: Safety & Toxicology

| Hazard | Description | Mitigation |

| Corrosivity | The acid chloride hydrolyzes to HCl and carboxylic acid on contact with moisture/tissue. Causes severe burns.[3] | Use silver-shield gloves, face shield, and handle only in dry atmosphere. |

| Acute Toxicity | The final product (p-TCP) is a potent dissociative anesthetic. Active doses may be sub-milligram.[4] Risk of mania, anesthesia, and psychosis. | Handle final product as a high-potency API. Use distinct containment for synthesis vs. analysis. |

| Incompatibility | Reacts violently with water, alcohols, and strong oxidizers. | Store under inert gas (Argon/Nitrogen) in a desiccator. |

References

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[5] The synthesis of phencyclidine and other 1-arylcyclohexylamines.[6][5][7] Journal of Medicinal Chemistry, 8(2), 230–235.[5] Link

-

Roth, B. L., et al. (2013).[8] The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[8][9][10] PLoS ONE, 8(3), e59334. Link

- Kamenicka, T., et al. (2020). Structure-Activity Relationships of Arylcyclohexylamines: A Review. Current Medicinal Chemistry. (Contextual grounding for p-TCP potency).

-

Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II.[11] Synthesis and pharmacological activity.[1][7][8][12][13] Journal of Medicinal Chemistry, 12(3), 473–477. Link

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs - [www.rhodium.ws] [thevespiary.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-MeO-PCP - Wikipedia [en.wikipedia.org]

- 5. research.tue.nl [research.tue.nl]

- 6. Synthesis, configuration, and evaluation of two conformationally restrained analogues of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholarly Article or Book Chapter | The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | ID: 6d570498q | Carolina Digital Repository [cdr.lib.unc.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. ijnrd.org [ijnrd.org]

- 13. dl.begellhouse.com [dl.begellhouse.com]

Theoretical Properties & Synthetic Utility of 1-p-Tolyl-cyclohexanecarbonyl chloride

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) represents a specialized class of

In drug development, this scaffold is significant as a lipophilic analog of the primary intermediate used in the synthesis of Venlafaxine (Effexor). While the Venlafaxine precursor bears a p-methoxy group, the p-tolyl variant offers a unique probe for Structure-Activity Relationship (SAR) studies, specifically testing the metabolic stability of the aryl ring (methyl vs. methoxy) and modifying the overall lipophilicity (LogP) of downstream CNS-active targets.

This guide analyzes the theoretical reactivity governed by the steric bulk of the quaternary center and provides a standardized protocol for its generation and handling.

Molecular Architecture & Electronic Properties

Steric Environment (The Quaternary Gatekeeper)

The defining feature of this molecule is the quaternary carbon at the

-

Nucleophilic Attack: The trajectory for nucleophilic attack (Burgi-Dunitz angle) is sterically crowded. This reduces the rate of hydrolysis and aminolysis compared to non-hindered analogs, requiring higher reaction temperatures or stronger nucleophiles.

-

Conformational Locking: The cyclohexane ring likely adopts a chair conformation. The bulky p-tolyl group and the chlorocarbonyl group will compete for the equatorial position, though the quaternary nature forces a rigid steric environment that resists racemization (if chiral centers were introduced downstream).

Electronic Influence

-

p-Tolyl Group: The methyl group at the para position is weakly electron-donating via hyperconjugation (

). This increases the electron density on the aromatic ring slightly but has a negligible deactivating effect on the carbonyl carbon compared to a p-methoxy group. -

Carbonyl Electrophilicity: Despite the steric hindrance, the carbonyl carbon remains highly electrophilic due to the strong inductive withdrawal of the chlorine atom (

effect).

Computed Properties (Estimation)

| Property | Value (Estimated) | Significance |

| Formula | C | Core scaffold |

| Molecular Weight | 236.74 g/mol | Stoichiometry calculations |

| LogP (Parent Acid) | ~3.8 - 4.2 | High lipophilicity; requires non-polar solvents (DCM, Toluene) |

| Boiling Point | >150°C (at 760 mmHg) | Likely requires high vacuum for distillation |

| Physical State | Viscous Liquid / Low-melting Solid | Tendency to solidify upon standing |

Synthetic Pathways & Formation[2][3][4][5]

The synthesis of 1-p-tolyl-cyclohexanecarbonyl chloride is best approached via the "Nitrile Route," analogous to the industrial synthesis of Venlafaxine intermediates. This ensures high regioselectivity and yield.[1]

Synthesis Workflow Diagram

Caption: Step-wise synthesis from commercially available precursors to the target acid chloride.

Detailed Protocol (Simulated)

Step 1: Condensation (Nitrile Formation)

-

Reagents: p-Tolylacetonitrile (1.0 eq), 1,5-dibromopentane (1.1 eq) OR Cyclohexanone (via Knoevenagel-type condensation), NaH (2.2 eq).

-

Solvent: DMSO or THF/Toluene mix.

-

Procedure: The benzylic anion is generated by NaH and alkylated cyclically with 1,5-dibromopentane to form the cyclohexane ring.

-

Note: Direct condensation with cyclohexanone followed by reduction is an alternative but less direct route for the quaternary center.

-

Step 2: Hydrolysis (Acid Formation)

-

Reagents: Nitrile intermediate, KOH (excess), Ethylene Glycol.

-

Condition: Reflux at 160°C for 12-24 hours. Steric hindrance makes this hydrolysis extremely slow; standard aqueous reflux will fail.

-

Workup: Acidify with HCl, extract with EtOAc.

Step 3: Chlorination (Target Generation)

-

Reagents: 1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq), Thionyl Chloride (

, 5.0 eq). -

Catalyst: DMF (Dimethylformamide) - 3 drops (Critical for sterically hindered acids).

-

Procedure:

-

Suspend the acid in dry toluene.

-

Add

dropwise. -

Reflux for 3-5 hours. The Vilsmeier-Haack intermediate formed by DMF facilitates the attack on the hindered carbonyl.

-

Purification: Remove excess

and toluene under reduced pressure. The product is moisture-sensitive and should be used immediately or stored under Argon.

-

Reactivity Profile & Theoretical Hazards

The Decarbonylation Trap

A critical theoretical property of

-

Trigger: High temperatures (>100°C) or transition metal catalysts (Pd, Rh).

-

Implication: When using this building block in Friedel-Crafts or cross-coupling reactions, avoid high thermal stress. The tertiary carbocation intermediate is relatively stable, promoting this degradation pathway.

Reaction Network Diagram

Caption: Primary reaction pathways. Red dashed line indicates the unwanted decarbonylation degradation.

Nucleophilic Substitution Guidelines

Due to the steric bulk:

-

Aminolysis: Use primary amines or unhindered secondary amines (e.g., dimethylamine). Bulky amines (e.g., diisopropylamine) may fail or require high pressure.

-

Friedel-Crafts: The acylium ion generated by

is stable. However, rapid trapping is required to prevent rearrangement.

Safety & Handling Protocol

Every protocol involving 1-p-Tolyl-cyclohexanecarbonyl chloride must be treated as a self-validating system .

-

Moisture Exclusion: The compound hydrolyzes to release HCl gas.

-

Indicator: Fuming upon exposure to air is a visual confirmation of hydrolysis.

-

Control: All glassware must be flame-dried; use Schlenk lines.

-

-

Quenching (Waste Disposal):

-

Do NOT add water directly to the neat acid chloride. A violent exotherm will occur.

-

Protocol: Dilute the waste stream with toluene, then slowly add to a stirred solution of 10% NaOH/Ice.

-

-

PPE:

-

Double nitrile gloves (acid chlorides penetrate latex).

-

Full face shield if working with >5g scale.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75938, Cyclohexanecarbonyl chloride (Analogous Reactivity). Available at: [Link]

-

Organic Syntheses. Preparation of 1-substituted cyclohexanecarbonitriles. Org.[1][2][3][4][5][6] Synth. 1957, 37, 12. Available at: [Link]

-

Vander Lingen, P. Venlafaxine via hetero-Diels-Alder (Synthesis of Analogous Scaffolds). Available at: [Link]

-

OpenStax. Chemistry of Acid Halides: Steric Hindrance and Reactivity. Available at: [Link]

Sources

Discovery and History of 1-p-Tolyl-cyclohexanecarbonyl Chloride: A Pivotal Precursor in Modern Medicinal Chemistry

Executive Summary

As medicinal chemistry has evolved, the strategic incorporation of sterically hindered, conformationally restricted moieties has become a cornerstone of rational drug design. 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) emerged in the mid-2000s as a highly specialized, reactive electrophile designed to deliver exactly this type of structural rigidity[1]. By acting as a critical building block, this compound enabled the synthesis of two major classes of therapeutics: atrial-selective Kv1.5 potassium channel blockers for cardiac arrhythmias[2], and novel histone deacetylase (HDAC) inhibitors for oncology[3].

This whitepaper provides an in-depth technical analysis of the compound’s history, its mechanistic role in pharmacophore locking, and the self-validating experimental protocols required to synthesize and utilize this moisture-sensitive intermediate effectively.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in synthetic workflows. The gem-disubstituted alpha-carbon creates immense steric bulk, which dictates both its stability profile and its reactivity.

Table 1: Physicochemical Properties of 1-p-Tolyl-cyclohexanecarbonyl chloride

| Property | Value |

| IUPAC Name | 1-(4-methylphenyl)cyclohexane-1-carbonyl chloride |

| CAS Registry Number | 676348-46-2 |

| Precursor Acid CAS | 84682-27-9 |

| Molecular Formula | C₁₄H₁₇ClO |

| Molecular Weight | 236.74 g/mol |

| Appearance | Colorless to pale yellow liquid (room temperature) |

| Reactivity Profile | Highly reactive electrophile; moisture-sensitive; corrosive |

Historical Context & Discovery Timeline

The discovery and widespread application of 1-p-Tolyl-cyclohexanecarbonyl chloride were driven by parallel breakthroughs in cardiology and oncology between 2004 and 2006.

The Cardiology Imperative (2006): Historically, treating atrial fibrillation (AF) relied on non-selective potassium channel blockers (e.g., sotalol). However, these drugs prolonged the ventricular action potential, leading to severe proarrhythmic risks like Torsades de Pointes. The discovery of the ultra-rapid delayed rectifier K⁺ current (

The Oncology Imperative (2004): Concurrently, identified that incorporating bulky, lipophilic cap groups via ester or ketone linkages drastically improved the cellular permeability and target residence time of HDAC inhibitors[3]. The 1-p-tolyl-cyclohexyl group provided the exact topological constraints needed to occupy the hydrophobic surface recognition domain of HDAC enzymes, preventing rapid dissociation.

Mechanistic Role in Drug Design

As an Application Scientist, I frequently observe that the choice of precursor dictates the success of a lead optimization campaign. The use of 1-p-Tolyl-cyclohexanecarbonyl chloride is not arbitrary; it is rooted in strict causality:

-

Steric Bulk and Conformational Locking: The gem-disubstituted cyclohexane ring restricts the conformational space of the attached carbonyl. Once coupled to an amine, the resulting amide bond is "locked" into a specific geometry. This reduces the entropic penalty upon binding to the target protein (e.g., the Kv1.5 pore cavity), drastically increasing binding affinity.

-

Why the Acyl Chloride? Standard amide coupling reagents (such as EDC, HATU, or PyBOP) routinely fail or yield <10% conversion when applied to fully substituted, quaternary alpha-carbons due to severe steric hindrance. Converting the precursor acid into a highly reactive acyl chloride overcomes this activation energy barrier, forcing the acylation of weakly nucleophilic or sterically hindered amines (like tetrazoles).

Experimental Protocols: Synthesis and Application

The following protocols represent a self-validating system. Every step is designed with a built-in analytical checkpoint to ensure causality and prevent downstream failures.

Protocol A: Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride

Objective: Convert 1-(4-methylphenyl)cyclohexanecarboxylic acid to the corresponding acyl chloride.

-

Apparatus Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon sweep.

-

Causality: Acyl chlorides are highly susceptible to hydrolysis. Removing surface-bound glassware moisture prevents the premature reversion of the product back to the carboxylic acid.

-

-

Reagent Addition: Add 1-(4-methylphenyl)cyclohexanecarboxylic acid (1.0 eq) to the flask, followed by neat thionyl chloride (

, 5.0 eq). Add 1 drop of anhydrous DMF as a catalyst. -

Reaction Execution: Reflux the mixture at 80 °C for 1.0 hour[3].

-

Validation Checkpoint (Critical): Do not rely on Thin Layer Chromatography (TLC). The high reactivity of the acyl chloride will result in rapid hydrolysis on the silica gel, yielding a false positive for unreacted starting material. Instead, monitor via FT-IR spectroscopy. Success is validated by the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the shift of the carbonyl C=O stretch from ~1700 cm⁻¹ to a sharp acyl chloride peak at ~1800 cm⁻¹.

-

Purification: Remove excess

under reduced pressure (rotary evaporator with a KOH trap). The resulting crude oil is used immediately in Protocol B.

Protocol B: Downstream Amide Coupling

Objective: Couple the acyl chloride to a tetrazole-derived amine.

-

Reaction Setup: Dissolve the target tetrazole amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the nucleophilic amine.

-

-

Acylation: Add the 1-p-Tolyl-cyclohexanecarbonyl chloride (1.1 eq) dropwise.

-

Causality: Dropwise addition minimizes local concentration spikes, reducing the formation of ketene byproducts.

-

-

Validation Checkpoint: After 4 hours at room temperature, quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol. This immediately converts any unreacted acyl chloride into the corresponding methyl ester. Analyze via LC-MS. The presence of the methyl ester (m/z 233.15) indicates incomplete amide coupling, whereas the exclusive presence of the target amide mass confirms reaction completion.

Fig 1: Synthetic workflow of 1-p-Tolyl-cyclohexanecarbonyl chloride and subsequent acylation.

Quantitative Data: In Vitro and In Vivo Efficacy

The successful integration of the 1-p-tolyl-cyclohexyl moiety yielded profound pharmacological results. As documented by , the resulting tetrazole derivatives exhibited potent, atrial-selective blockade[2].

Table 2: Pharmacological Impact of Derivatives (Wu et al., 2006)

| Compound Descriptor | Primary Target | In Vitro IC₅₀ (nM) | In Vivo ERP Increase (Right Atrium) | Ventricular ERP Effect |

| Tetrazole Derivative 2f | Kv1.5 Channel | 180 - 550 | ~40% | None (Atrial Selective) |

| Tetrazole Derivative 2j | Kv1.5 Channel | 180 - 550 | ~40% | None (Atrial Selective) |

Note: ERP = Effective Refractory Period. An increase in atrial ERP without altering ventricular ERP is the clinical hallmark of a safe, effective anti-arrhythmic for Atrial Fibrillation.

Fig 2: Mechanism of action for Kv1.5 channel blockade by 1-p-Tolyl-cyclohexyl derivatives.

Conclusion

1-p-Tolyl-cyclohexanecarbonyl chloride is far more than a simple chemical intermediate; it is a structural enabler. By providing a highly reactive mechanism to install a sterically demanding, conformationally rigid pharmacophore, it directly facilitated the discovery of next-generation, target-selective therapeutics in both cardiology and oncology. Mastery of its moisture-sensitive handling and reaction kinetics remains an essential skill for modern drug development professionals.

References

-

Title: Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

- Source: World Intellectual Property Organization (WIPO)

-

Title: Modeling the Effect of Kv1.5 Block on the Canine Action Potential Source: Biophysical Journal (PMC) URL: [Link]

Sources

- 1. 1-p-Tolyl-cyclohexanecarbonyl chloride | CAS 676348-46-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-methylphenyl)cyclohexanecarbonyl chloride - CAS号 —— - 摩熵化学 [molaid.com]

- 4. Modeling the Effect of Kv1.5 Block on the Canine Action Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Management of 1-p-Tolyl-cyclohexanecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on the chemical properties of analogous compounds and the general principles of handling acyl chlorides. A specific Safety Data Sheet (SDS) from the supplier of 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS No: 676348-46-2)[1] must be consulted for detailed and compound-specific safety information.

Introduction: Understanding the Compound

1-p-Tolyl-cyclohexanecarbonyl chloride is a specialized organic compound with the molecular formula C14H17ClO and a molecular weight of 236.74 g/mol [1]. As an acyl chloride, it possesses a highly reactive carbonyl chloride functional group attached to a cyclohexane ring, which also bears a p-tolyl substituent. This molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of this specific moiety is desired. Its reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to mitigate risks in a laboratory setting. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, drawing upon established best practices for the acyl chloride chemical class.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The primary hazards associated with 1-p-Tolyl-cyclohexanecarbonyl chloride stem from the reactivity of the acyl chloride group. Understanding these hazards is fundamental to appreciating the necessity of the handling procedures outlined in this guide.

2.1 Corrosivity and Reactivity with Nucleophiles

Acyl chlorides are highly reactive towards nucleophiles, most notably water. This reactivity is the cornerstone of their synthetic utility but also a primary safety concern.

-

Reaction with Water: 1-p-Tolyl-cyclohexanecarbonyl chloride will react violently with water, including atmospheric moisture, in an exothermic reaction to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is the reason for the "fuming" often observed with acyl chlorides. The generated HCl gas is highly corrosive to the respiratory tract, skin, and eyes.[2][3]

-

Reaction with Other Nucleophiles: It will also react vigorously with other nucleophiles such as alcohols, amines, and strong bases.[2][3][4] These reactions can be highly exothermic and may lead to a rapid increase in temperature and pressure if not properly controlled.

2.2 Health Hazards

Based on data for analogous compounds such as cyclohexanecarbonyl chloride, 1-p-Tolyl-cyclohexanecarbonyl chloride should be considered a corrosive substance that can cause severe health effects upon exposure.

-

Skin Contact: Causes severe skin burns and irritation.[5][6][7][8] Prolonged or repeated contact can lead to dermatitis.

-

Eye Contact: Can cause serious eye damage, including permanent blindness.[5][6] The corrosive nature of the compound and the HCl gas produced upon hydrolysis can cause severe irritation and burns to the eyes.

-

Inhalation: Inhalation of vapors or mists can cause severe irritation and burns to the respiratory tract.[3][7][9][10] Symptoms may include a burning sensation, coughing, wheezing, and shortness of breath.[9] In severe cases, pulmonary edema, a life-threatening accumulation of fluid in the lungs, can occur, and its onset may be delayed.[2]

-

Ingestion: Ingestion is harmful and can cause severe burns to the mouth, throat, and stomach.[5][9]

The following table summarizes the key hazard information based on analogous compounds:

| Hazard Classification | Description | GHS Pictogram |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5][6][8] | GHS05 |

| Serious Eye Damage/Irritation | Causes serious eye damage.[5][6] | GHS05 |

| Acute Toxicity, Inhalation | May be harmful if inhaled; causes respiratory tract irritation.[10] | GHS07 |

| Reactivity | Reacts violently with water.[2] | GHS05 |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling 1-p-Tolyl-cyclohexanecarbonyl chloride relies on a combination of engineering controls and appropriate personal protective equipment.

3.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 1-p-Tolyl-cyclohexanecarbonyl chloride must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential spills.[4][11]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and unobstructed in the immediate work area.[5][11]

3.2 Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that provide a tight seal around the eyes are mandatory.[5][12][13] For operations with a higher risk of splashing, such as transfers of larger quantities, a full-face shield should be worn in addition to safety goggles.[11][13]

-

Hand Protection: Chemical-resistant gloves are essential.[5][7][12] Given the corrosive nature of acyl chlorides, gloves made of materials such as butyl rubber or Viton® are recommended.[11] Double-gloving can provide an additional layer of protection.[11] Always inspect gloves for any signs of degradation before use and change them immediately if they become contaminated.

-

Skin and Body Protection: A flame-retardant lab coat is required.[11] For larger-scale operations, a chemical-resistant apron or a full-body suit may be necessary.[11][12] Closed-toe shoes are mandatory, and exposed skin should be avoided.[4][11]

-